6-(dihydroxymethyl)-2-sulfanylidene-1H-pyrimidin-4-one
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Overview
Description
6-Formyl-2-thiouracil hydrate is a chemical compound with the molecular formula C₅H₄N₂O₂S·H₂O and a molecular weight of 174.18 g/mol . It is a derivative of thiouracil, a class of compounds known for their biological and chemical significance. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Formyl-2-thiouracil hydrate typically involves the reaction of thiouracil with formylating agents under controlled conditions. One common method includes the use of formic acid or formamide in the presence of a catalyst to introduce the formyl group at the 6-position of the thiouracil ring .
Industrial Production Methods: While specific industrial production methods for 6-Formyl-2-thiouracil hydrate are not extensively documented, the general approach involves large-scale synthesis using similar formylation reactions. The process is optimized for yield and purity, ensuring the compound meets research-grade standards .
Chemical Reactions Analysis
Types of Reactions: 6-Formyl-2-thiouracil hydrate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The thiouracil ring can undergo nucleophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 6-Carboxy-2-thiouracil.
Reduction: 6-Hydroxymethyl-2-thiouracil.
Substitution: Various 2-substituted thiouracil derivatives.
Scientific Research Applications
6-Formyl-2-thiouracil hydrate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex thiouracil derivatives.
Biology: Studied for its potential antithyroid properties, similar to other thiouracil compounds.
Medicine: Investigated for its potential use in treating hyperthyroidism and other thyroid-related disorders.
Industry: Utilized in the development of pharmaceuticals and as a research tool in proteomics
Mechanism of Action
The mechanism of action of 6-Formyl-2-thiouracil hydrate involves its interaction with thyroid peroxidase, an enzyme crucial for thyroid hormone synthesis. By inhibiting this enzyme, the compound reduces the production of thyroid hormones, making it a potential antithyroid agent. The formyl group enhances its binding affinity and specificity towards the enzyme .
Comparison with Similar Compounds
6-Propyl-2-thiouracil: Another thiouracil derivative used as an antithyroid agent.
6-Methyl-2-thiouracil: Known for its antithyroid and wound-healing properties.
2-Thiouracil: The parent compound with broad biological activities.
Uniqueness: 6-Formyl-2-thiouracil hydrate is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and biological activity. This modification enhances its potential as a research tool and therapeutic agent compared to its analogs .
Properties
Molecular Formula |
C5H6N2O3S |
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Molecular Weight |
174.18 g/mol |
IUPAC Name |
6-(dihydroxymethyl)-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C5H6N2O3S/c8-3-1-2(4(9)10)6-5(11)7-3/h1,4,9-10H,(H2,6,7,8,11) |
InChI Key |
UTBBOUUTFUATQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=S)NC1=O)C(O)O |
Origin of Product |
United States |
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